molecular formula C13H11BrN2O3 B578003 5-(Benzyloxy)-4-bromo-2-nitroaniline CAS No. 1255574-69-6

5-(Benzyloxy)-4-bromo-2-nitroaniline

Cat. No. B578003
M. Wt: 323.146
InChI Key: DGOWGMXDNNTWKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-(Benzyloxy)-4-bromo-2-nitroaniline” likely refers to an organic compound containing a benzyl ether group (benzyloxy), a bromine atom, a nitro group, and an aniline group. These functional groups suggest that the compound could be used in various organic synthesis reactions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzyloxy compounds are often synthesized by reacting the corresponding alcohol with benzyl chloride . The bromo and nitro groups can be introduced using appropriate reagents and conditions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the positions of the benzyloxy, bromo, nitro, and aniline groups on the benzene ring. The exact structure would depend on the specific synthesis process .


Chemical Reactions Analysis

This compound could potentially participate in various organic reactions. For example, the bromine atom could be replaced in a nucleophilic substitution reaction, or the nitro group could be reduced to an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with different reagents .

Scientific Research Applications

  • Pharmaceutical and Medicinal Chemistry

    • Application : Chalcones derivatives, which can be synthesized using compounds similar to 5-(Benzyloxy)-4-bromo-2-nitroaniline, have wide applications in pharmaceutical and medicinal chemistry .
    • Method : These compounds were synthesized by coupling with aromatic substituted aldehyde . The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
    • Results : The synthesized compounds were screened for antimicrobial activity .
  • Natural Product Chemistry

    • Application : Xanthones, which can be synthesized using compounds similar to 5-(Benzyloxy)-4-bromo-2-nitroaniline, are secondary metabolites found in plants, fungi, lichens, and bacteria from a variety of families and genera . They have a diverse range of bioactivities, including anti-oxidant, anti-bacterial, anti-malarial, anti-tuberculosis, and cytotoxic properties .
    • Method : The compound 1,3,5,8-tetrahydroxyxanthone was completed by refluxing with AlCl3 in benzene for 4 hours or heating with HI and Ac2O at 140°C . Compound then went through different steps to form three compounds: 5-benzyloxy-l,3,8-trihydroxyxanthone, 1,3,5-tribenzoyloxy-8-hydroxyxanthone, and 1,8-dihydroxy-3,5-dimethoxy .
    • Results : The structure of xanthone determines its bioactivity, and different substitutions might result in a variable bioactivity .
  • Transition Metal Complexes

    • Application : Transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde have been synthesized . These complexes have shown promising in vitro antioxidant and antimicrobial activity .
    • Method : The complexes were synthesized by four Schiff base ligands obtained from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . They were characterized by various spectroscopic techniques .
    • Results : The synthesized metal(II) complexes were found to be highly potent and showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The Cu(II) complexes were the most potent, having IC50 value from 2.98 to 3.89 μM range .
  • Benzylic Oxidations and Reductions

    • Application : The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This property is utilized in various chemical reactions, including SN1, SN2, and E1 reactions of benzylic halides .
    • Method : The oxidation of alkyl side-chains is normally effected by hot acidic permanganate solutions . For large scale industrial operations, catalyzed air-oxidations are preferred .
    • Results : The oxidative degradation of alkyl side-chains leads to the formation of substituted benzoic acids .
  • Synthesis of 2H-Chromene Derivatives

    • Application : Methyl 5-(benzyloxy)-2H-chromene-7-carboxylate was obtained as a side product from the cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester .
    • Method : After simultaneous deprotection of the hydroxyl group and double-bond reduction, the purified compounds were characterized by spectroscopic methods .
    • Results : The synthesized compounds were characterized by spectroscopic methods (FT-IR, 1H and 13C NMR, NOESY, and HSQC) .
  • Transition Metal Complexes with Schiff Base Ligands

    • Application : Transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde have been synthesized . These complexes have shown promising in vitro antioxidant and antimicrobial activity .
    • Method : The complexes were synthesized by four Schiff base ligands obtained from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . They were characterized by various spectroscopic techniques .
    • Results : The synthesized metal(II) complexes were found to be highly potent and showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The Cu(II) complexes were the most potent, having IC50 value from 2.98 to 3.89 μM range .
  • Pd-catalyzed Cross-electrophile Coupling/C–H Alkylation Reaction

    • Application : A Pd-catalyzed cascade cross-electrophile coupling and C–H alkylation reaction of 2-iodo-alkoxylarenes with alkyl chlorides has been reported . This reaction provides an innovative and convenient access for the synthesis of alkylated phenol derivatives, which are widely found in bioactive compounds and organic functional materials .
    • Method : Methoxy and benzyloxy groups, which are ubiquitous functional groups and common protecting groups, were utilized as crucial mediators via primary or secondary C (sp3)–H activation .
    • Results : The reaction enabled the incorporation of an alkyl group into aromatic rings .
  • Medical Depigmentation

    • Application : Monobenzone, also called 4-(Benzyloxy)phenol and monobenzyl ether of hydroquinone (MBEH) is an organic chemical in the phenol family with chemical formula . It is used as a topical drug for medical depigmentation .
    • Method : Monobenzone is applied topically for medical depigmentation .
    • Results : The application of monobenzone causes permanent depigmentation, making the skin more uniform in color .

Safety And Hazards

As with any chemical compound, handling “5-(Benzyloxy)-4-bromo-2-nitroaniline” would require appropriate safety measures. This could include avoiding dust formation, avoiding breathing in the compound, and using personal protective equipment .

Future Directions

The future directions for this compound would depend on its potential applications. If it proves useful in organic synthesis or has desirable properties, it could be the subject of future research .

properties

IUPAC Name

4-bromo-2-nitro-5-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O3/c14-10-6-12(16(17)18)11(15)7-13(10)19-8-9-4-2-1-3-5-9/h1-7H,8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOWGMXDNNTWKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681497
Record name 5-(Benzyloxy)-4-bromo-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzyloxy)-4-bromo-2-nitroaniline

CAS RN

1255574-69-6
Record name 5-(Benzyloxy)-4-bromo-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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